molecular formula C25H33ClN4O4S2 B2957220 N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride CAS No. 1322205-15-1

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride

Cat. No. B2957220
CAS RN: 1322205-15-1
M. Wt: 553.13
InChI Key: BHDUWDIAJPGRFI-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C25H33ClN4O4S2 and its molecular weight is 553.13. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Research on similar benzothiazole derivatives highlights their synthesis for potential use as anti-inflammatory and analgesic agents. For example, compounds synthesized from visnaginone and khellinone derivatives have shown cyclooxygenase inhibition and analgesic activities, indicating the utility of benzothiazole scaffolds in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Electrophysiological Activity

  • N-substituted imidazolylbenzamides, structurally related to the compound , have been studied for their cardiac electrophysiological activity, showing the potential of such compounds in addressing arrhythmias and other cardiac conditions (Morgan et al., 1990).

Anticancer Agents

  • A study on benzonaphthyridine derivatives, including those with modifications to improve lipophilicity and pharmacokinetics, provides insight into the design of anti-cancer agents, emphasizing the importance of structural modifications for enhanced tumor targeting and retention (Lukka et al., 2012).

Corrosion Inhibition

  • Benzothiazole derivatives have also been evaluated for their efficacy as corrosion inhibitors, demonstrating how modifications in the molecular structure can significantly enhance their protective capabilities against steel corrosion in acidic environments (Hu et al., 2016).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O4S2.ClH/c1-18-11-13-28(14-12-18)35(31,32)21-8-5-19(6-9-21)24(30)29(16-15-27(2)3)25-26-22-10-7-20(33-4)17-23(22)34-25;/h5-10,17-18H,11-16H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDUWDIAJPGRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(S3)C=C(C=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride

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